molecular formula C21H20N2O3 B10812181 3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one

3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one

Cat. No.: B10812181
M. Wt: 348.4 g/mol
InChI Key: RVAQGDLGGDLLDD-UHFFFAOYSA-N
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Description

3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a chromen-2-one core with a benzylpiperazine moiety attached through a carbonyl linker.

Preparation Methods

The synthesis of 3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one typically involves the condensation of 4-benzylpiperazine with a suitable chromen-2-one derivative. One common method involves the reaction of 4-benzylpiperazine with 3-(bromoacetyl)coumarin under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time.

Chemical Reactions Analysis

3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors in the brain to exert neuroprotective effects .

Comparison with Similar Compounds

Similar compounds to 3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one include other chromen-2-one derivatives such as 3-(bromoacetyl)coumarin and 3-hydroxy-4-(4-[2-{N’-[4-(dimethylamino)benzylidene]hydrazino}thiazol-4-yl]phenyl)-2H-chromen-2-one . These compounds share the chromen-2-one core but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its benzylpiperazine moiety, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.

Properties

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(18-14-17-8-4-5-9-19(17)26-21(18)25)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAQGDLGGDLLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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